molecular formula C10H21NO2 B6352612 Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate;  95% CAS No. 1154155-37-9

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%

Cat. No. B6352612
CAS RN: 1154155-37-9
M. Wt: 187.28 g/mol
InChI Key: JGGVGUPZUAWIFR-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%” is a chemical compound used in scientific research. It offers diverse applications, ranging from drug synthesis to material science, due to its unique chemical properties and high purity. The compound is also known by other names such as Propanoic acid, 3-[(1,2-dimethylpropyl)amino]-2-methyl-, methyl ester .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%” is C10H21NO2 . The molecular weight of the compound is 187.28 . The structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%” include its molecular formula C10H21NO2, and molecular weight 187.28 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Mechanism of Action

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95% is known to act as an inhibitor of some enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter. When Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95% binds to the enzyme, it prevents it from breaking down acetylcholine, resulting in an increase in the neurotransmitter.
Biochemical and Physiological Effects
Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to act as an inhibitor of acetylcholinesterase, resulting in increased levels of acetylcholine. It has also been shown to have anticonvulsant and anxiolytic effects in animal models. In addition, it has been found to have anti-inflammatory and antinociceptive effects in animal studies.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95% is a useful reagent and catalyst in organic synthesis and can be used in a variety of laboratory experiments. It is relatively easy to obtain and can be stored for long periods of time without degradation. However, it is a relatively expensive reagent and can be difficult to purify.

Future Directions

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95% has many potential applications in the laboratory and in industry. In the laboratory, it could be used to synthesize novel compounds and to study enzyme kinetics. In industry, it could be used to produce pharmaceuticals and pesticides. In addition, it could be used to study the effects of acetylcholine on the brain and nervous system. Finally, it could be used to develop new drugs and treatments for neurological disorders.

Synthesis Methods

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95% can be synthesized through a variety of methods. The most commonly used synthesis method is the reaction of 2-methyl-3-buten-2-ol with ammonia in the presence of an acid catalyst. This reaction produces a mixture of Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95% and 2-methyl-3-amino-2-butanol. The mixture can then be separated and purified by distillation.

Scientific Research Applications

Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including pharmaceuticals and pesticides. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, it is used in the study of enzyme kinetics, as it is an inhibitor of some enzymes.

properties

IUPAC Name

methyl 2-methyl-3-(3-methylbutan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)9(4)11-6-8(3)10(12)13-5/h7-9,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGVGUPZUAWIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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